(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone
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Overview
Description
(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone is a complex organic compound that features a thienoquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thieno[2,3-b]quinoline-2-carboxylic acid under acidic conditions to form the desired methanone derivative . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Electronics: Its structure allows for efficient charge transport, making it useful in the development of organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]quinoline derivatives: These compounds share a similar core structure and exhibit comparable electronic properties.
4-Methoxyphenyl derivatives: Compounds with the 4-methoxyphenyl group often show similar reactivity and biological activity.
Uniqueness
(4-Methoxyphenyl)(thieno[2,3-b]quinolin-2-yl)methanone is unique due to its combination of the thienoquinoline core with the 4-methoxyphenyl group, which imparts distinct electronic and biological properties
Properties
IUPAC Name |
(4-methoxyphenyl)-thieno[2,3-b]quinolin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S/c1-22-15-8-6-12(7-9-15)18(21)17-11-14-10-13-4-2-3-5-16(13)20-19(14)23-17/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAIUOIESXCYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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